Cas no 133851-67-9 (1-(4-Nitrophenyl)methylpyrrolidine)

1-(4-Nitrophenyl)methylpyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine moiety substituted with a 4-nitrophenylmethyl group. This structure imparts reactivity useful in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The nitro group enhances electrophilic properties, facilitating further functionalization through reduction or substitution reactions. Its pyrrolidine core contributes to conformational flexibility, making it valuable in medicinal chemistry for scaffold diversification. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. Its well-defined synthetic pathway ensures consistent purity, making it a reliable building block for research and industrial applications.
1-(4-Nitrophenyl)methylpyrrolidine structure
133851-67-9 structure
Product Name:1-(4-Nitrophenyl)methylpyrrolidine
CAS No:133851-67-9
MF:C11H14N2O2
MW:206.241062641144
CID:105653
PubChem ID:783522
Update Time:2025-10-19

1-(4-Nitrophenyl)methylpyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Nitrobenzyl)pyrrolidine
    • 1-[(4-nitrophenyl)methyl]pyrrolidine
    • Pyrrolidine,1-[(4-nitrophenyl)methyl]-
    • SR-01000209148
    • AKOS003663229
    • YRULNKOFMFLCNV-UHFFFAOYSA-N
    • SR-01000209148-1
    • BS-26730
    • 1-(4-nitro-benzyl)-pyrrolidine
    • DTXSID00354818
    • CS-0212899
    • SCHEMBL2206628
    • 1-(4-nitrobenzyl)-pyrrolidine
    • 133851-67-9
    • FT-0689918
    • ALBB-023896
    • pyrrolidine, 1-[(4-nitrophenyl)methyl]-, hydrobromide
    • DTXCID30305878
    • 1-(4-Nitrophenyl)methylpyrrolidine
    • Inchi: 1S/C11H14N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h3-6H,1-2,7-9H2
    • InChI Key: YRULNKOFMFLCNV-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)CN1CCCC1)=O

Computed Properties

  • Exact Mass: 206.10562
  • Monoisotopic Mass: 206.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 49.1Ų

Experimental Properties

  • PSA: 46.38

1-(4-Nitrophenyl)methylpyrrolidine Pricemore >>

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Additional information on 1-(4-Nitrophenyl)methylpyrrolidine

1-(4-Nitrophenyl)methylpyrrolidine: A Comprehensive Overview

1-(4-Nitrophenyl)methylpyrrolidine, identified by the CAS number 133851-67-9, is a compound of significant interest in various fields of chemistry and pharmacology. This compound, with its unique structure, has garnered attention due to its potential applications in drug discovery and material science. Recent studies have highlighted its role in modulating cellular processes, making it a promising candidate for therapeutic interventions.

The molecular structure of 1-(4-Nitrophenyl)methylpyrrolidine comprises a pyrrolidine ring fused with a methyl group attached to a nitrophenyl moiety. This combination of functional groups imparts the compound with distinctive chemical properties, including high stability and reactivity under specific conditions. The nitro group, in particular, contributes to its strong electron-withdrawing effects, which can influence the compound's interaction with biological systems.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(4-Nitrophenyl)methylpyrrolidine. Researchers have developed novel routes that optimize reaction conditions, thereby enhancing yield and purity. These methods often involve multi-component reactions or catalytic processes, which are environmentally friendly and scalable for industrial applications.

In terms of pharmacological activity, 1-(4-Nitrophenyl)methylpyrrolidine has demonstrated potent effects in various cellular models. Studies published in leading journals have shown its ability to modulate enzyme activity and influence cellular signaling pathways. For instance, it has been reported to inhibit certain kinases involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent.

Beyond pharmacology, 1-(4-Nitrophenyl)methylpyrrolidine has found applications in material science. Its structural properties make it suitable for use as a precursor in the synthesis of advanced materials, such as polymers and nanomaterials. Recent research has explored its role in creating self-healing polymers, where its reactivity plays a crucial role in cross-linking mechanisms.

The environmental impact of 1-(4-Nitrophenyl)methylpyrrolidine is another area of active research. Studies have focused on its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Preliminary findings indicate that the compound undergoes rapid degradation under aerobic conditions, reducing its ecological footprint.

In conclusion, 1-(4-Nitrophenyl)methylpyrrolidine, with its unique structure and versatile properties, continues to be a focal point in scientific research. Its potential applications span across multiple disciplines, from drug discovery to material science. As research progresses, this compound is expected to unlock new possibilities for innovative solutions in various industries.

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